molecular formula C10H12O4 B1339138 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde CAS No. 22383-86-4

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde

Cat. No. B1339138
CAS RN: 22383-86-4
M. Wt: 196.2 g/mol
InChI Key: PNRCENGTZYOIQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related aromatic aldehydes has been achieved through various methods. For instance, a highly sensitive and stable fluorescence derivatization reagent for aromatic aldehydes was synthesized for use in liquid chromatography . Another study reported the synthesis of an isotopically labeled benzaldehyde derivative, which was achieved in 9 steps from an acyclic, non-aromatic precursor . Additionally, substituted 2-bromobenzaldehydes were synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination, with O-methyloxime serving as a directing group . These methods could potentially be adapted for the synthesis of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde.

Molecular Structure Analysis

The molecular structure and vibrational modes of chloro-substituted benzaldehydes have been studied using ab initio calculations and vibrational spectroscopy . These studies provide insights into the effects of substituents on the molecular conformation and dimerization behavior of benzaldehydes, which could be relevant for understanding the structure of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde.

Chemical Reactions Analysis

The reactivity of aromatic aldehydes in chemical reactions has been explored in several studies. For example, the derivatization of aromatic aldehydes to form fluorescent products has been demonstrated, which could be relevant for the detection and analysis of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde . The selective oxidation of trimethylphenol to a dimethylhydroxybenzaldehyde has also been reported, which shows the potential for selective functional group transformations in the presence of multiple substituents .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde have not been directly reported, studies on similar compounds can provide some insights. For instance, the synthesis of 2-Hydroxy-6-methylbenzaldehyde, a compound with a similar structure, has been achieved, and its role as an alarm and sex pheromone component in astigmatid mites suggests potential biological activity . Analytical studies of a complex pyrimidine dione derivative provide information on the molecular geometry, electronic absorption, and nonlinear optical properties, which could be analogous to the properties of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde .

properties

IUPAC Name

2-hydroxy-3,4-dimethoxy-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-4-8(13-2)10(14-3)9(12)7(6)5-11/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRCENGTZYOIQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468400
Record name 2-HYDROXY-3,4-DIMETHOXY-6-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde

CAS RN

22383-86-4
Record name 2-HYDROXY-3,4-DIMETHOXY-6-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TR Seshadri, GB Venkatasubramanian - Journal of the Chemical …, 1959 - pubs.rsc.org
… Partial methylation of (V) gives 2-hydroxy-3 : 4-dimethoxy-6methylbenzaldehyde (VI), which is obtained in a better yield from the trimethyl ether of (V) by partial demethylation with …
Number of citations: 5 pubs.rsc.org
M Ohshima, H Miyoshi, K Sakamoto, K Takegami… - Biochemistry, 1998 - ACS Publications
A wide variety of alkyl derivatives of Q 2 (6-geranyl-2,3-dimethoxy-5-methyl-1,4-benzoquinone) and DB (6-n-decyl-2,3-dimethoxy-5-methyl-1,4-benzoquinone), in which methoxy groups …
Number of citations: 51 pubs.acs.org
M Sitzmann, WD Ihlenfeldt, MC Nicklaus - Journal of Computer-Aided …, 2010 - Springer
We have used the Chemical Structure DataBase (CSDB) of the NCI CADD Group, an aggregated collection of over 150 small-molecule databases totaling 103.5 million structure records…
Number of citations: 80 link.springer.com
J BENJAMIN - Fungal Toxins: A Comprehensive Treatise, 2016 - books.google.com
Although the aspergilli have been known for several decades as wide-Spread and common inhabitants of our environment, they are also well recognized as organisms of economic, …
Number of citations: 0 books.google.com
LH Hageman - 1973 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 |fJFOP f/i/NTONI TO USPERS This material was produced from a microfilm copy of the original …
Number of citations: 2 search.proquest.com

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